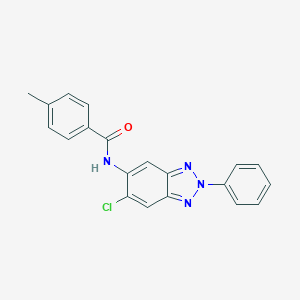![molecular formula C17H17FN2O B251611 2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B251611.png)
2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide, also known as FPB or Fluorophenibut, is a chemical compound that belongs to the class of phenibut derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience and pharmacology.
Mécanisme D'action
2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide acts as a selective agonist of the GABA-B receptor, which is a type of receptor that is involved in the regulation of neurotransmitter release in the brain. By activating the GABA-B receptor, this compound inhibits the release of neurotransmitters such as glutamate, which leads to a reduction in neuronal activity. This reduction in neuronal activity is responsible for the anxiolytic, sedative, and anticonvulsant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase dopamine release in the brain, which is responsible for its potential use as a cognitive enhancer. Additionally, this compound has been found to increase the levels of GABA in the brain, which is responsible for its anxiolytic and sedative effects. This compound has also been found to have anticonvulsant properties, which may be due to its ability to inhibit the release of glutamate in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have a number of potential applications in the field of neuroscience and pharmacology, making it a valuable tool for researchers. However, one of the limitations of using this compound in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the laboratory, which can be time-consuming and expensive.
Orientations Futures
There are a number of potential future directions for research on 2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide. One area of research could focus on the potential use of this compound as a treatment for anxiety and sleep disorders. Additionally, further research could be conducted to explore the potential use of this compound as a cognitive enhancer. Another area of research could focus on the development of new derivatives of this compound with improved pharmacological properties. Finally, more research could be conducted to explore the potential use of this compound as a treatment for epilepsy.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide involves the reaction of 2-fluorobenzoyl chloride with 2-aminophenylpyrrolidine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of this compound is a relatively simple process and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide has been studied extensively for its potential applications in the field of neuroscience and pharmacology. It has been shown to have anxiolytic and sedative effects in animal models, which makes it a potential candidate for the treatment of anxiety and sleep disorders. Additionally, this compound has been found to have anticonvulsant properties, making it a potential treatment for epilepsy. This compound has also been studied for its potential use as a cognitive enhancer due to its ability to increase dopamine release in the brain.
Propriétés
Formule moléculaire |
C17H17FN2O |
|---|---|
Poids moléculaire |
284.33 g/mol |
Nom IUPAC |
2-fluoro-N-(2-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C17H17FN2O/c18-14-8-2-1-7-13(14)17(21)19-15-9-3-4-10-16(15)20-11-5-6-12-20/h1-4,7-10H,5-6,11-12H2,(H,19,21) |
Clé InChI |
WDXHGJRYSZXETL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
SMILES canonique |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
Solubilité |
19.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B251528.png)
![N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B251529.png)
![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251531.png)



![3-chloro-4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251543.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251544.png)
![N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251545.png)
![3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251546.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B251547.png)
![4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251550.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251551.png)

